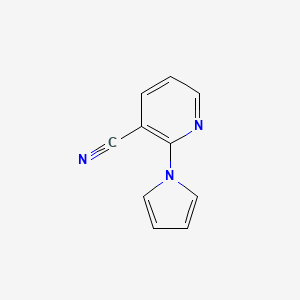

2-(1H-pyrrol-1-yl)nicotinonitrile

Vue d'ensemble

Description

2-(1H-pyrrol-1-yl)nicotinonitrile is a chemical compound that may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones . It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of pyrrole derivatives has been extensively studied. Pyrroles are an active component of complex macrocycles and are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds . A copper-catalyzed cyclization reaction of 2-methylpyridine/quinoline with 2-(1H-pyrrol-1-yl)anilines has been reported for the synthesis of pyrrolo[1,2-a]quinoxalines .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Anticancer Agents: The compound’s structural features make it an attractive candidate for developing anticancer drugs. Researchers have synthesized derivatives of 2-(1H-pyrrol-1-yl)nicotinonitrile and evaluated their cytotoxicity against cancer cell lines .

Antibacterial and Antifungal Agents: Investigations into the antimicrobial properties of this compound have revealed its inhibitory effects against bacterial and fungal pathogens. Further optimization could lead to new antibiotics .

Plant Biology and Agriculture

2-(1H-pyrrol-1-yl)nicotinonitrile: has relevance in plant science and agriculture:

- Plant Growth Regulators : Analogous to indole-3-acetic acid (a natural plant hormone), this compound may act as a plant growth regulator. It could influence processes like seed germination, root development, and flowering .

Chemical Biology and Enzyme Inhibition

Researchers have explored the compound’s interactions with enzymes and biological targets:

Enoyl ACP Reductase Inhibitors: Some derivatives of 2-(1H-pyrrol-1-yl)nicotinonitrile have demonstrated inhibition of enoyl ACP reductase, a key enzyme in fatty acid biosynthesis. This property could be exploited for antimicrobial drug development .

DHFR (Dihydrofolate Reductase) Inhibition: DHFR is a validated target for anticancer and antibacterial drugs. Investigating the inhibitory effects of this compound on DHFR could yield valuable insights .

Materials Science and Organic Electronics

The compound’s electronic properties make it relevant for materials science:

- Organic Semiconductors : Researchers have explored the use of 2-(1H-pyrrol-1-yl)nicotinonitrile derivatives as organic semiconductors in electronic devices. Their charge transport properties and stability are of interest .

Coordination Chemistry and Metal Complexes

The nitrogen-containing heterocyclic structure of this compound allows for coordination with metal ions:

- Metal-Organic Frameworks (MOFs) : Incorporating 2-(1H-pyrrol-1-yl)nicotinonitrile into MOFs could lead to functional materials with applications in gas storage, catalysis, and separation .

Photophysics and Luminescent Materials

The compound’s π-conjugated system contributes to its photophysical properties:

- Fluorescent Probes : Researchers have explored its use as a fluorescent probe for bioimaging and sensing applications. Its emission properties make it suitable for detecting specific analytes .

Safety and Hazards

Orientations Futures

Pyrrole derivatives, including 2-(1H-pyrrol-1-yl)nicotinonitrile, have significant potential for many biological and optical applications. Future research could focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

Mécanisme D'action

Target of Action

The primary targets of 2-(1H-pyrrol-1-yl)nicotinonitrile are microtubules in human cancer cell lines . Microtubules play a crucial role in cell division and are therefore a popular target for anticancer drugs.

Mode of Action

2-(1H-pyrrol-1-yl)nicotinonitrile interacts with its targets by inhibiting the assembly of microtubules . This compound binds to the colchicine binding site in the tubulin dimer, which is a part of the microtubule structure . The binding of this compound to the tubulin dimer prevents the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is essential for cell division .

Biochemical Pathways

The inhibition of microtubule assembly disrupts the mitotic spindle’s formation, leading to cell cycle arrest at the G2/M phase . This disruption of the cell cycle leads to apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

The compound’s potency against cancer cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of 2-(1H-pyrrol-1-yl)nicotinonitrile’s action is the inhibition of cancer cell proliferation. It achieves this by disrupting microtubule assembly, leading to cell cycle arrest and subsequent apoptosis . In particular, one of the synthesized compounds exhibited antitumor activity similar to or higher than crolibulin and combretastatin A-4 .

Propriétés

IUPAC Name |

2-pyrrol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZSGPZAZWIPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270865 | |

| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)nicotinonitrile | |

CAS RN |

866043-26-7 | |

| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866043-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160360.png)

![N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide](/img/structure/B3160375.png)

![Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B3160379.png)

![Ethyl 2-methyl-6-[3-(trifluoromethyl)phenyl]nicotinate](/img/structure/B3160386.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3160389.png)

![4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline](/img/structure/B3160399.png)

![N-{3-[3-(trifluoromethyl)phenoxy]benzyl}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide](/img/structure/B3160416.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3160420.png)

![N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea](/img/structure/B3160424.png)

![N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide](/img/structure/B3160433.png)